molecular formula C17H18BrNO4S B13921876 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 849532-21-4

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13921876
CAS No.: 849532-21-4
M. Wt: 412.3 g/mol
InChI Key: BSRDBOLHXNMOKP-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by reduction and subsequent bromination . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties.

Properties

CAS No.

849532-21-4

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18BrNO4S/c1-22-16-9-12-7-8-19(11-13(12)10-17(16)23-2)24(20,21)15-5-3-14(18)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

BSRDBOLHXNMOKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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